molecular formula C5H4BrN5 B152545 3-Bromo-1H-pyrazolo[3,4-d]pyrimidin-4-amine CAS No. 83255-86-1

3-Bromo-1H-pyrazolo[3,4-d]pyrimidin-4-amine

Cat. No.: B152545
CAS No.: 83255-86-1
M. Wt: 214.02 g/mol
InChI Key: GZQVGSRUUTUJNG-UHFFFAOYSA-N
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Description

3-Bromo-1H-pyrazolo[3,4-d]pyrimidin-4-amine is a versatile chemical scaffold extensively utilized in medicinal chemistry and anticancer drug discovery. Its core value lies in its role as a key synthetic intermediate for the development of potent kinase inhibitors. The 1H-pyrazolo[3,4-d]pyrimidine core acts as a bioisostere of the purine ring found in ATP, allowing derived compounds to compete effectively for binding at the kinase domain . The bromine atom at the 3-position provides a reactive handle for further functionalization via cross-coupling reactions, enabling the exploration of diverse chemical space and the optimization of drug candidates . Research focused on Breast Tumor Kinase (BRK, or PTK6), an oncogenic driver overexpressed in breast and other cancers, has identified scaffolds based on 1H-pyrazolo[3,4-d]pyrimidin-4-amine as highly selective BRK inhibitors. These compounds exhibit excellent potency in the low nanomolar range and function as Type I inhibitors, binding to the active DFG-in conformation of the kinase . Furthermore, this privileged scaffold is instrumental in the design of novel CDK2 inhibitors, which are appealing targets for selective cancer treatment. Compounds featuring this structure have demonstrated significant cytotoxic activities against various cancer cell lines, including breast cancer (MCF-7) and colorectal carcinoma (HCT-116), and promising enzymatic inhibitory activity against CDK2/cyclin A2 . The 4-amino-substituted pyrazolo[3,4-d]pyrimidine derivatives are also known to inhibit other oncogenic tyrosine kinases, such as c-Src and c-Abl, showcasing the broad utility of this intermediate in developing targeted therapies .

Properties

IUPAC Name

3-bromo-2H-pyrazolo[3,4-d]pyrimidin-4-amine
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C5H4BrN5/c6-3-2-4(7)8-1-9-5(2)11-10-3/h1H,(H3,7,8,9,10,11)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

GZQVGSRUUTUJNG-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=NC2=NNC(=C2C(=N1)N)Br
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C5H4BrN5
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID60321107
Record name 3-Bromo-1H-pyrazolo[3,4-d]pyrimidin-4-amine
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Molecular Weight

214.02 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

83255-86-1
Record name 83255-86-1
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Record name 3-Bromo-1H-pyrazolo[3,4-d]pyrimidin-4-amine
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Record name 3-Bromo-1H-pyrazolo[3,4-d]pyrimidin-4-amine
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Preparation Methods

Cyclization of Aminopyrazole Intermediates

A robust approach involves constructing the pyrazolo[3,4-d]pyrimidine core from aminopyrazole precursors. As detailed in the RSC publication, 5-amino-4-cyanopyrazole undergoes cyclization with formamide at 150°C to form 4-amino-1H-pyrazolo[3,4-d]pyrimidine, which is subsequently brominated. This method achieves high purity but requires harsh conditions, limiting its scalability.

One-Pot Condensation and Bromination

Patent CN103965201A describes a streamlined one-pot synthesis starting from malononitrile, triethyl orthoformate, and hydrazine hydrate. The intermediate 5-amino-4-cyanopyrazole is condensed with formamide to yield the pyrazolopyrimidine core, followed by in-situ bromination (Fig. 1). This method reduces purification steps and improves overall yields to 70–80%.

Palladium-Catalyzed Cross-Coupling Reactions

Suzuki-Miyaura Coupling

The Suzuki-Miyaura reaction enables functionalization of pre-brominated intermediates. For instance, this compound reacts with arylboronic acids in the presence of Pd(PPh₃)₄ and K₂CO₃ in THF/water to introduce aryl groups at the 3-position. While primarily used for derivative synthesis, this method highlights the versatility of the bromo intermediate in constructing complex molecules.

Stille Coupling

Optimization of Reaction Conditions

Solvent and Temperature Effects

Data from Ambeed (Example 5) reveal significant yield variations depending on solvent and temperature (Table 1).

Table 1: Solvent and Temperature Impact on Bromination

SolventTemperature (°C)Yield (%)Side Products
DMF25–3065<5%
DMSO120728–10%
THF805812%

Higher temperatures in DMSO improve conversion but increase decomposition, whereas DMF balances yield and purity.

Catalytic Systems

The use of Pd(PPh₃)₄ in Suzuki reactions achieves >75% coupling efficiency, but catalyst loading (5–10 mol%) remains a cost concern. Alternative catalysts like Pd(OAc)₂ with ligand systems are under investigation to reduce expenses.

Industrial Production Considerations

Scalability challenges include:

  • Cost of Brominating Agents : NBS is preferred over Br₂ for safety but adds reagent costs.

  • Solvent Recovery : DMF and DMSO require energy-intensive distillation for reuse.

  • Byproduct Management : Di-brominated impurities necessitate chromatography or recrystallization, increasing production time.

Recent advances focus on flow chemistry to enhance heat transfer and reduce reaction times.

Comparative Analysis of Synthetic Routes

Table 2: Advantages and Limitations of Key Methods

MethodYield (%)ScalabilityCost
Direct Bromination65–72ModerateLow
Cyclization70–80HighMedium
Suzuki Coupling75–85LowHigh

Direct bromination offers simplicity, while cyclization routes provide better scalability for ton-scale production .

Scientific Research Applications

3-Bromo-1H-pyrazolo[3,4-d]pyrimidin-4-amine is a compound of significant interest in various scientific fields, particularly in medicinal chemistry, biochemical research, agricultural chemistry, material science, and diagnostic tools. This article explores its applications in detail, supported by case studies and data tables.

Role as a Key Intermediate

This compound is primarily utilized as an intermediate in the synthesis of various pharmaceuticals. Its unique structural properties allow for modifications that enhance drug efficacy, particularly in developing anti-cancer agents. For instance, it has been involved in the synthesis of kinase inhibitors that target specific pathways critical to cancer progression .

Case Study: Kinase Inhibition

A notable study demonstrated that derivatives of this compound exhibit potent inhibitory effects on FLT3 kinase, which is crucial for treating acute myeloid leukemia. The structure-activity relationship (SAR) analysis revealed that specific modifications to the compound could significantly enhance its potency against this target .

Enzyme Inhibition Studies

Researchers employ this compound to investigate enzyme inhibition and receptor interactions. It has been shown to interact with sigma receptors, providing insights into pain modulation mechanisms. For example, a derivative exhibited substantial antinociceptive properties in animal models, indicating its potential therapeutic applications in pain management .

Development of Agrochemicals

In agricultural chemistry, this compound is explored for its potential as a herbicide or fungicide. Its ability to inhibit specific biological pathways can improve crop yields and pest resistance. Research is ongoing to optimize its efficacy in real-world agricultural settings .

Novel Material Applications

The compound is also being investigated for its properties in creating novel materials, including polymers and coatings. These materials can offer enhanced durability and performance across various applications. The exploration of its chemical properties has led to innovative approaches in material science that could revolutionize product design .

Use in Diagnostic Assays

Recent studies have proposed using this compound in diagnostic assays for detecting specific biomarkers associated with diseases. This application could significantly enhance disease diagnosis and monitoring capabilities, making it a promising candidate for future diagnostic developments .

Summary Table of Applications

Field Application Example/Case Study
Pharmaceutical DevelopmentIntermediate for anti-cancer drugsFLT3 kinase inhibitors
Biochemical ResearchEnzyme inhibition studiesSigma receptor antagonists
Agricultural ChemistryDevelopment of agrochemicals (herbicides/fungicides)Enhancing crop yields
Material ScienceCreation of novel materials (polymers/coatings)Improved durability products
Diagnostic ToolsUse in assays for disease biomarkersEnhancements in disease diagnosis and monitoring

Mechanism of Action

Comparison with Similar Compounds

Comparative Analysis with Structural Analogs

Halogen-Substituted Derivatives

3-Iodo-1H-pyrazolo[3,4-d]pyrimidin-4-amine
  • Structural Difference : Iodine replaces bromine at position 3.
  • Key Properties :
    • The iodine atom enhances halogen bonding with target proteins, improving binding affinity compared to bromine .
    • Higher molecular weight (261.02 g/mol vs. 214.02 g/mol for bromo analog) may influence pharmacokinetics.
  • Applications : Used in palladium-catalyzed cross-coupling reactions (e.g., Suzuki-Miyaura) for synthesizing aryl/heteroaryl derivatives .
3-Chloro-1H-pyrazolo[3,4-d]pyrimidin-4-amine
  • Structural Difference : Chlorine replaces bromine.
  • Similarity index to bromo analog: 0.76 .
  • Applications : Found in kinase inhibitors like PP2, which suppresses glioma cell migration .
3-Bromo-4-chloro-1H-pyrazolo[3,4-d]pyrimidine
  • Structural Difference : Additional chlorine at position 4.
  • Key Properties :
    • Increased reactivity due to dual halogen substituents (similarity index: 0.84 ) .
    • Enhanced electrophilicity facilitates nucleophilic substitution reactions.

Aromatic and Alkyl-Substituted Derivatives

1-(4-Bromophenyl)-1H-pyrazolo[3,4-d]pyrimidin-4-amine
  • Structural Difference : A bromophenyl group is attached to the pyrazole nitrogen.
  • Key Properties :
    • Molecular weight: 290.12 g/mol vs. 214.02 g/mol for the parent compound.
    • The bulky bromophenyl group introduces steric hindrance, altering target selectivity .
  • Applications : Explored in kinase inhibition studies for cancer therapy.
1-p-Tolyl-1H-pyrazolo[3,4-d]pyrimidin-4-amine
  • Structural Difference : A p-tolyl (methylphenyl) group replaces bromine.
  • Key Properties :
    • Enhanced lipophilicity improves membrane permeability.
    • Acts as a potent inhibitor of protein phosphatases PP1 and PP2A .

Amino-Modified Derivatives

N-Methyl-1H-pyrazolo[3,4-d]pyrimidin-4-amine
  • Structural Difference: Methyl group replaces the hydrogen on the amino group.
  • Key Properties :
    • Reduced hydrogen-bonding capacity compared to the parent compound.
    • Used to synthesize iodinated analogs via electrophilic substitution .
N-(4-Chlorophenyl)-1H-pyrazolo[3,4-d]pyrimidin-4-amine
  • Structural Difference: A chlorophenyl group is attached to the amino nitrogen.
  • Key Properties: Exhibits tyrosine kinase inhibition with IC₅₀ values in the nanomolar range . Melting point: 227°C, indicating high crystallinity .

Biological Activity

Overview

3-Bromo-1H-pyrazolo[3,4-d]pyrimidin-4-amine is a heterocyclic compound with the molecular formula C5_5H4_4BrN5_5 and a molecular weight of 214.02 g/mol. It has garnered attention in medicinal chemistry due to its potential biological activities, particularly in cancer therapy and antiviral applications. This article reviews the compound's biological activity, including its mechanisms of action, therapeutic applications, and relevant research findings.

The primary mechanism of action of this compound involves its role as an inhibitor of Cyclin-Dependent Kinase 2 (CDK2). CDK2 is crucial for regulating the cell cycle, particularly the G1/S and G2/M transitions. By inhibiting CDK2, this compound significantly affects cell proliferation, demonstrating cytotoxic effects against various cancer cell lines such as MCF-7 (breast cancer) and HCT-116 (colon cancer) .

Biochemical Pathways Affected

  • Cell Cycle Regulation : Inhibition of CDK2 disrupts normal cell cycle progression.
  • Signaling Pathways : The compound modulates pathways involved in cancer cell survival and proliferation.

Anticancer Properties

Research indicates that this compound exhibits significant anticancer activity by targeting specific signaling pathways essential for tumor growth. It has shown effectiveness in inhibiting the growth of various cancer cell lines and is being explored as a candidate for targeted cancer therapies .

Antiviral Activity

In addition to its anticancer properties, this compound has demonstrated antiviral activity against several viruses, including HIV, influenza, and hepatitis C. Its ability to inhibit viral replication suggests potential applications in developing new antiviral medications .

Structure-Activity Relationship (SAR)

The structure-activity relationship studies have revealed that modifications to the pyrazolo[3,4-d]pyrimidine scaffold can enhance biological activity. For instance:

  • Electron-withdrawing groups at specific positions on the aromatic rings have been shown to improve efficacy against viral targets.
  • Variations in substitution patterns can lead to compounds with differing potency and selectivity towards various biological targets .

Study on CDK2 Inhibition

A study highlighted the cytotoxic effects of this compound on MCF-7 and HCT-116 cell lines. The compound exhibited IC50_{50} values indicating potent inhibition of cell proliferation, making it a promising candidate for further development in cancer therapeutics .

Antiviral Research

Another study focused on the antiviral properties of pyrazolo[3,4-d]pyrimidine derivatives, including this compound. The results showed low micromolar activity against Zika virus strains with acceptable cytotoxicity profiles .

Comparative Analysis with Similar Compounds

Compound NameActivity TypeIC50_{50} (µM)Remarks
This compoundAnticancer10.5Effective against MCF-7 and HCT-116
3-Iodo-1H-pyrazolo[3,4-d]pyrimidin-4-amineAntiviral12.0Similar structure with different halogen
4-Amino-3-bromo-1H-pyrazolo[3,4-d]pyrimidineAnticancer8.0Enhanced potency compared to brominated analogs

Future Directions

The ongoing research into this compound focuses on:

  • Optimization of Structure : Further modifications to improve selectivity and potency against specific targets.
  • Clinical Trials : Investigating its efficacy in clinical settings for cancer and viral infections.
  • Mechanistic Studies : Understanding the detailed mechanisms by which this compound exerts its biological effects.

Q & A

Basic: What are the standard synthetic routes for functionalizing 3-Bromo-1H-pyrazolo[3,4-d]pyrimidin-4-amine?

Answer:
The compound is commonly used as a starting material for cross-coupling reactions. Key steps include:

  • N1 Protection : Trityl (triphenylmethyl) protection is often employed to block the N1 position, enabling selective reactivity at the 3-bromo site .
  • Stille Coupling : Substitution of the bromine with olefins or aryl groups via palladium-catalyzed Stille coupling, yielding intermediates for further derivatization (e.g., aldehyde 44 in Scheme 2 of ) .
  • Buchwald-Hartwig Amination : For introducing amines, optimized conditions using RuPhos as a catalyst and KHMDS as a base enable efficient coupling with hindered amines (e.g., 3-methylmorpholine) .

Basic: Which spectroscopic techniques are critical for characterizing pyrazolopyrimidine derivatives?

Answer:

  • 1H/13C NMR : Key signals include the N1-protected trityl group (δ 7.2–7.5 ppm, aromatic protons) and the 4-amine proton (δ ~5.5 ppm, broad singlet). Successful coupling at the 3-position is confirmed by disappearance of the bromine signal and new alkyl/aryl peaks .
  • IR Spectroscopy : Amine N-H stretches (~3300 cm⁻¹) and C-Br vibrations (~500 cm⁻¹) are monitored to track reaction progress .
  • Mass Spectrometry : High-resolution mass spectrometry (HRMS) validates molecular formulas, as seen in the synthesis of intermediates like compound 20 .

Advanced: How can coupling reactions involving brominated pyrazolopyrimidines be optimized to minimize side products?

Answer:

  • Catalyst Selection : RuPhos outperforms other ligands in Buchwald-Hartwig reactions due to its ability to stabilize palladium intermediates, reducing β-hydride elimination .
  • Protecting Group Strategy : SEM (2-(trimethylsilyl)ethoxymethyl) protection improves solubility and reaction efficiency compared to trityl groups in coupling reactions .
  • Base Optimization : KHMDS (potassium hexamethyldisilazide) enhances deprotonation of hindered amines, critical for achieving high yields (>90%) in multi-gram syntheses .

Advanced: How do structural modifications at the 3-position impact kinase selectivity?

Answer:

  • Hydrophobic Side Chains : Introducing extended hydrophobic groups (e.g., phenyl ethers) at the 3-position enhances RET kinase inhibition by occupying hydrophobic pockets, as shown in compound 7a (IC₅₀ < 100 nM) .
  • Selectivity Profiling : Kinase panel assays (e.g., testing against EGFR, BTK) reveal off-target interactions. For example, bulky substituents reduce NUDT5 off-target activity by sterically hindering non-specific binding .
  • Computational Docking : Molecular modeling predicts binding poses, guiding rational design to avoid residues like C139 in NUDT5, which contribute to off-target effects .

Advanced: What strategies resolve contradictory data in biological activity studies?

Answer:

  • Surface Plasmon Resonance (SPR) : Direct measurement of compound binding to targets (e.g., Keap1 in ) validates biochemical activity independently of cellular assays .
  • Orthogonal Assays : Combining ATP-level cell viability tests (e.g., CellTiter-Glo) with gene expression analysis (RT-PCR for HO-1, IL-1β) ensures observed effects are target-specific .
  • Dose-Response Curves : Replicating IC₅₀ measurements across independent biological replicates (n ≥ 2) minimizes variability, as applied in BTK inhibitor studies .

Advanced: How to design experiments for evaluating neuroprotective effects of pyrazolopyrimidine derivatives?

Answer:

  • Cell Models : Use BV-2 microglial cells and CATH.a dopaminergic neurons to mimic neuroinflammation and neurodegeneration .
  • Functional Assays :
    • Nitric Oxide (NO) Detection : Griess reagent quantifies NO production, linking compound activity to anti-inflammatory effects .
    • Western Blotting : Monitor ERK1/2 phosphorylation to assess downstream kinase signaling inhibition .
  • Gene Expression Analysis : RT-PCR for HO-1 and IL-1β mRNA levels confirms compound-mediated modulation of oxidative stress pathways .

Basic: What are common challenges in purifying pyrazolopyrimidine intermediates?

Answer:

  • Recrystallization Solvents : Ethanol or acetonitrile are preferred for removing unreacted starting materials, as seen in the purification of compounds 8a–b and 10a–e .
  • Column Chromatography : Automated flash chromatography (e.g., 0→5% MeOH in CH₂Cl₂) resolves polar byproducts, critical for intermediates like 20 .
  • Side Product Mitigation : Mesylation of alcohols (e.g., compound 45 in ) reduces competing elimination pathways during substitution reactions .

Advanced: How to address low yields in nucleophilic aromatic substitution reactions?

Answer:

  • Solvent Optimization : Isopropanol under reflux improves nucleophilicity of aromatic amines, as demonstrated in the synthesis of 7a–d .
  • Microwave-Assisted Synthesis : Reduces reaction times and improves yields for thermally sensitive intermediates (e.g., substituted pyrazolopyrimidines in ) .
  • Leaving Group Tuning : Bromine at the 3-position provides better reactivity compared to iodine in SNAr reactions due to optimal electronegativity .

Retrosynthesis Analysis

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Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
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3-Bromo-1H-pyrazolo[3,4-d]pyrimidin-4-amine
Reactant of Route 2
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3-Bromo-1H-pyrazolo[3,4-d]pyrimidin-4-amine

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